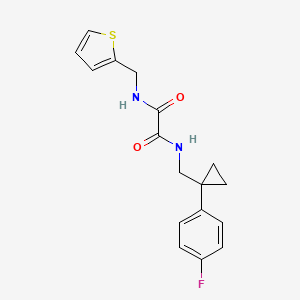
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a thiophene ring and a cyclopropyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopropyl group is a three-carbon ring. The presence of a fluorophenyl group indicates the compound may have some interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring and the cyclopropyl group, followed by their coupling with the other components of the molecule. The exact methods would depend on the specific reactions involved .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene ring, the cyclopropyl group, and the fluorophenyl group. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, density, and solubility, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Pharmacological Research"N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" may not have been directly studied in the papers retrieved. However, research on structurally related compounds provides insights into potential pharmacological applications. For instance, studies on orexin receptor antagonists, which involve compounds with somewhat similar molecular complexities, reveal that selective antagonism at orexin receptors can significantly influence feeding behavior, arousal, stress response, and drug abuse mechanisms. The role of orexin-1 receptor mechanisms in compulsive food consumption models suggests potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012). This highlights the broad pharmacological significance of researching compounds with unique receptor selectivity, potentially including "N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide."
Chemical Synthesis and Catalysis
The compound has relevance in chemical synthesis and catalysis. Research on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides, using similar oxalamide structures, demonstrates the compound's potential utility in facilitating Goldberg amidation. This process is essential for creating various functionalized (hetero)aryl chlorides and amides, indicating the compound's usefulness in synthetic organic chemistry and drug synthesis (De, Yin, & Ma, 2017).
Analytical Chemistry
In analytical chemistry, derivatives similar to "N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" serve as reagents or probes. For example, the use of thiophene-based compounds for the high-performance liquid chromatographic determination of aliphatic thiols demonstrates the compound's potential application as a fluorogenic labeling agent for detecting biologically important thiols (Gatti et al., 1990). This suggests that "N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" could be explored for similar analytical applications, enhancing the detection and analysis of specific biomolecules.
Mecanismo De Acción
Propiedades
IUPAC Name |
N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)17(7-8-17)11-20-16(22)15(21)19-10-14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBTJBWELPZSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

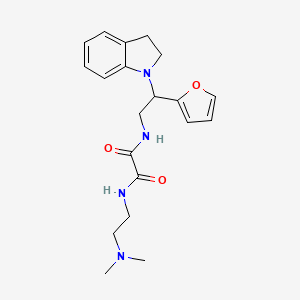
![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

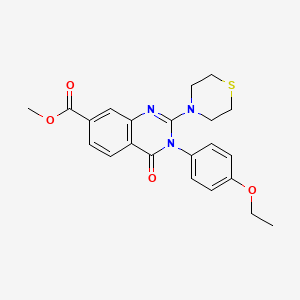
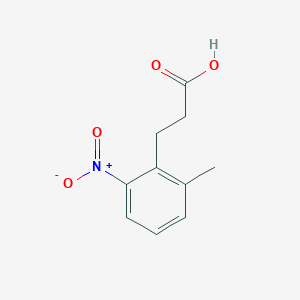
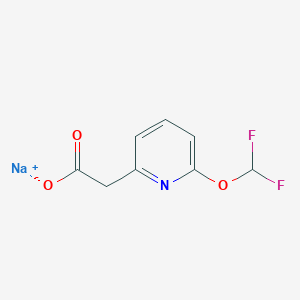
![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)
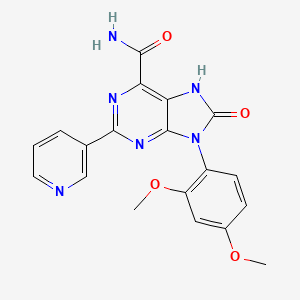
![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)
![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)
![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)
